molecular formula C14H20N2O3 B15047619 2-[4-[(Boc-amino)methyl]phenyl]acetamide

2-[4-[(Boc-amino)methyl]phenyl]acetamide

Cat. No.: B15047619
M. Wt: 264.32 g/mol
InChI Key: FAURZCQBZNTXQR-UHFFFAOYSA-N
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Description

2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide is a compound that features a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide typically involves the following steps:

    Protection of the amine group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.

    Formation of the acetamide: The protected amine is then reacted with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide derivative. This step may require a base like pyridine to neutralize the generated acid.

Industrial Production Methods

Industrial production of 2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: The amine group, once deprotected, can participate in nucleophilic substitution reactions with electrophiles.

    Reduction: The acetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)

    Substitution: Various electrophiles, solvents like DCM or acetonitrile

    Reduction: Lithium aluminum hydride (LiAlH4), ether solvents

Major Products

    Deprotection: 4-aminomethylphenylacetamide

    Substitution: Various substituted derivatives depending on the electrophile used

    Reduction: 4-aminomethylphenylethylamine

Scientific Research Applications

2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide is used in various scientific research applications, including:

    Peptide Synthesis: As a protected amine, it is used in the synthesis of peptides where selective deprotection is required.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: The compound is used in the modification of biomolecules for research purposes.

    Material Science: It is employed in the synthesis of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-4-aminomethylbenzoic acid
  • N-tert-Butoxycarbonyl-4-aminomethylbenzylamine
  • N-tert-Butoxycarbonyl-4-aminomethylphenylacetic acid

Uniqueness

2-[4-[(tert-Butoxycarbonyl-amino)methyl]phenyl]acetamide is unique due to its specific structure, which combines a Boc-protected amine with an acetamide group. This combination allows for selective reactions and modifications, making it highly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[[4-(2-amino-2-oxoethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-11-6-4-10(5-7-11)8-12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18)

InChI Key

FAURZCQBZNTXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)N

Origin of Product

United States

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